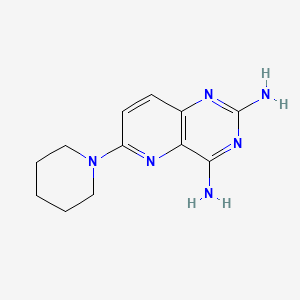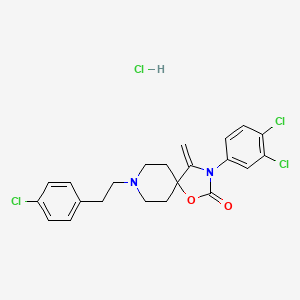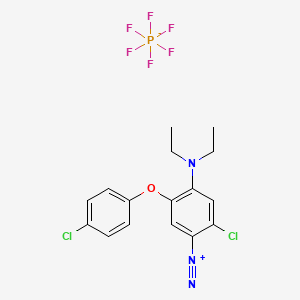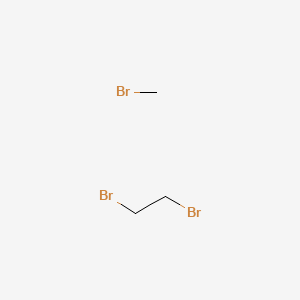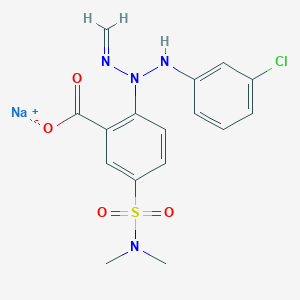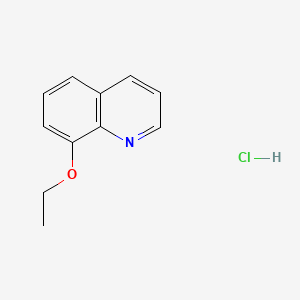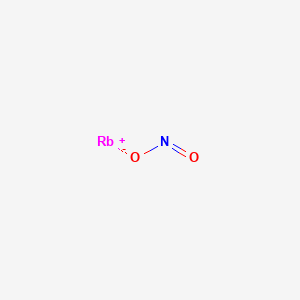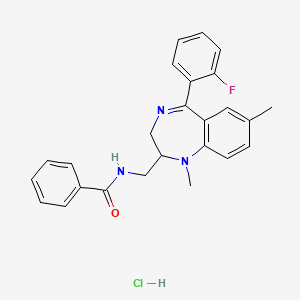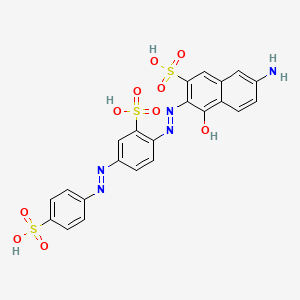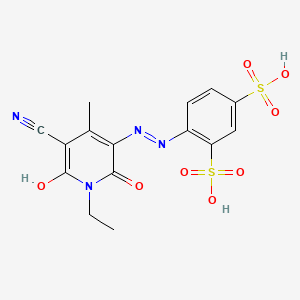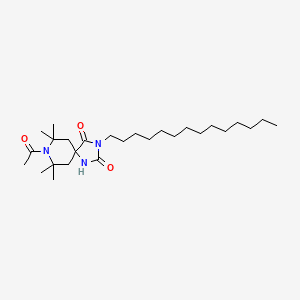
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl is a chemical compound with the molecular formula C16H26O2. It is also known by other names such as tert-butyl cumyl peroxide. This compound is a type of organic peroxide, which is characterized by the presence of a peroxide group (–O–O–) in its structure. Organic peroxides are widely used in various industrial applications due to their ability to initiate polymerization reactions and act as oxidizing agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl typically involves the reaction of 1,3-di(1-hydroxy-1-methylethyl)benzene with 2-hydroperoxy-2-methylpropane and 2-hydroperoxy-2-phenylpropane. The corresponding hydroxyperoxides are obtained, which upon dehydration yield the unsaturated peroxides .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The resulting peroxide is then purified through distillation or crystallization processes to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive species.
Polymerization Initiation: It is commonly used as an initiator in polymerization reactions, where it helps in the formation of polymers from monomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Polymerization Initiation: The compound is used in the presence of monomers such as styrene or acrylates, and the reaction is carried out at specific temperatures to control the rate of polymerization.
Major Products Formed
Oxidation: The major products include oxidized organic compounds.
Decomposition: The decomposition products are free radicals, which can further react to form various organic compounds.
Polymerization: The major products are polymers, which are long-chain molecules formed from the monomers.
科学的研究の応用
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to synthesize various polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl involves the generation of free radicals through the decomposition of the peroxide bond (–O–O–). These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in polymerization reactions, the free radicals generated by the decomposition of the peroxide can react with monomers to form polymer chains .
類似化合物との比較
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl can be compared with other similar organic peroxides, such as:
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone, and also as a polymerization initiator.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
特性
CAS番号 |
71520-02-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
1-(2-tert-butylperoxypropan-2-yl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-11H,1H2,2-7H3 |
InChIキー |
JTUGPJUAYDYBPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



